molecular formula C12H21NO3 B2909076 tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate CAS No. 2089704-37-8

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B2909076
CAS No.: 2089704-37-8
M. Wt: 227.304
InChI Key: UWJPQWOKWMJMHY-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate: is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro center. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent under controlled conditions. One common method includes the use of a Zn/Cu couple and trichloroacetyl chloride in a solvent such as t-BuOMe (tert-butyl methyl ether). The reaction is carried out under nitrogen atmosphere at a temperature of around 15°C, followed by stirring at room temperature overnight .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into various biological receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Comparison: While these compounds share a similar spiro structure, tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of an oxygen atom in its spiro ring. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)9-12(8-13-9)4-6-15-7-5-12/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJPQWOKWMJMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2(CCOCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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